molecular formula C24H21N3O3 B11259168 N-[(2,4-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

N-[(2,4-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide

Cat. No.: B11259168
M. Wt: 399.4 g/mol
InChI Key: YCZWRXOPTZICRR-UHFFFAOYSA-N
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Description

N-[(2,4-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

The final step involves the formation of the carboxamide group, which can be accomplished through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions. The overall yield and purity of the compound can be optimized by carefully controlling the reaction conditions, such as temperature, solvent, and reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can lead to the formation of compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-[(2,4-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2,4-Dimethoxyphenyl)methyl]-2-(pyridin-2-YL)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core but may have different substituents, leading to variations in their chemical and biological properties.

    Pyridine-containing compounds: These compounds contain a pyridine ring and may exhibit similar reactivity and applications.

    Carboxamide derivatives: Compounds with a carboxamide group can have similar mechanisms of action and therapeutic potential.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its diverse range of applications and potential benefits in various fields of research.

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O3/c1-29-17-11-10-16(23(13-17)30-2)15-26-24(28)19-14-22(21-9-5-6-12-25-21)27-20-8-4-3-7-18(19)20/h3-14H,15H2,1-2H3,(H,26,28)

InChI Key

YCZWRXOPTZICRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC

Origin of Product

United States

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